2-Bromo-5-(4-(trifluoromethyl)phenyl)oxazole

Suzuki–Miyaura cross-coupling regioselective synthesis oxazole building blocks

2-Bromo-5-(4-(trifluoromethyl)phenyl)oxazole is a heterocyclic building block belonging to the bromooxazole family, with molecular formula C₁₀H₅BrF₃NO and molecular weight 292.05 g/mol. It features an oxazole ring brominated at the C2 position and a para-trifluoromethylphenyl substituent at C5.

Molecular Formula C10H5BrF3NO
Molecular Weight 292.05 g/mol
Cat. No. B12955057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(4-(trifluoromethyl)phenyl)oxazole
Molecular FormulaC10H5BrF3NO
Molecular Weight292.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(O2)Br)C(F)(F)F
InChIInChI=1S/C10H5BrF3NO/c11-9-15-5-8(16-9)6-1-3-7(4-2-6)10(12,13)14/h1-5H
InChIKeyMZOORUDDHDJSBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(4-(trifluoromethyl)phenyl)oxazole (CAS 1890947-45-1): Core Building Block Identity and Structural Scope


2-Bromo-5-(4-(trifluoromethyl)phenyl)oxazole is a heterocyclic building block belonging to the bromooxazole family, with molecular formula C₁₀H₅BrF₃NO and molecular weight 292.05 g/mol . It features an oxazole ring brominated at the C2 position and a para-trifluoromethylphenyl substituent at C5. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura) at the C2 bromine site for the construction of 2-aryl/heteroaryl oxazole libraries [1]. The electron-withdrawing CF₃ group at the para position of the phenyl ring modulates both the electronic character of the oxazole core and the lipophilicity of derived compounds, properties that cannot be replicated by non-fluorinated or meta/ortho-substituted analogs .

Why Generic 2-Bromo-5-aryloxazole Substitution Fails: Regioisomeric and Substituent Constraints for 2-Bromo-5-(4-(trifluoromethyl)phenyl)oxazole


Generic substitution among bromooxazole isomers or phenyl-substituted analogs is precluded by three non-interchangeable structural determinants. First, the bromine position (C2 vs. C5) dictates the site of subsequent cross-coupling functionalization; a 5-bromo-2-aryloxazole will install the incoming aryl group at C5, producing a regioisomer with fundamentally different molecular topology and biological target engagement [1]. Second, the para-CF₃ group on the phenyl ring imparts an electron-withdrawing effect that is absent in the unsubstituted 2-Bromo-5-phenyloxazole (CAS 129053-70-9), leading to a predicted density increase from 1.524 g/cm³ to approximately 1.618 g/cm³, an approximate 0.6 unit increase in clogP, and a substantial alteration in aqueous solubility (non-CF₃ analog: 0.25 g/L at 25 °C) . Third, crystallographic evidence demonstrates that the specific bromooxazole-(4-CF₃-phenyl) scaffold engages hydrophobic pockets in bacterial FtsZ (Leu261, Asn263, Thr309, Ile311) and enables conformational flexibility that overcomes drug-resistance mutations—a binding mode not available to non-brominated, non-CF₃, or regioisomeric analogs [2]. The quantitative evidence below substantiates each of these differentiation axes.

Product-Specific Quantitative Evidence Guide: 2-Bromo-5-(4-(trifluoromethyl)phenyl)oxazole vs. Closest Analogs


Regioisomeric Differentiation: C2-Bromo vs. C5-Bromo Oxazole Determines Cross-Coupling Site and Downstream Pharmacophore Topology

The target compound, 2-Bromo-5-(4-(trifluoromethyl)phenyl)oxazole, bears bromine exclusively at the C2 position of the oxazole ring, enabling palladium-catalyzed Suzuki–Miyaura cross-coupling to install aryl/heteroaryl groups specifically at C2. In contrast, its regioisomer 5-Bromo-2-(4-(trifluoromethyl)phenyl)oxazole (CAS 1391766-54-3) installs the incoming group at C5, producing constitutionally distinct biaryl oxazole products [1]. Solomin et al. (2019) demonstrated that the regiocontrolled lithiation–bromination protocol yields all three isomeric bromooxazoles (2-, 4-, and 5-bromo) on multigram scale with exclusive regioselectivity, and that each isomer undergoes Suzuki–Miyaura coupling under parallel conditions to afford structurally distinct products [1]. This regioisomeric divergence is non-trivial: the C2-arylated products derived from the target compound place the aryl substituent adjacent to the ring oxygen, while C5-arylated products from the regioisomer place it adjacent to the ring nitrogen, altering hydrogen-bonding capacity, molecular shape, and target-binding geometry [1].

Suzuki–Miyaura cross-coupling regioselective synthesis oxazole building blocks

Physicochemical Differentiation from Non-Fluorinated Analog: CF₃ Group Alters Density, Lipophilicity, and Solubility

The 4-CF₃ substituent on the phenyl ring of the target compound imparts measurable physicochemical differences compared to the non-fluorinated analog 2-Bromo-5-phenyloxazole (CAS 129053-70-9). The predicted density of the CF₃-bearing compound is approximately 1.618 g/cm³ (based on the ortho-CF₃ isomer data; para-CF₃ isomer expected to be comparable), versus 1.524 g/cm³ for the non-fluorinated analog . The CF₃ group adds approximately 68 Da to the molecular weight (292.05 vs. 224.05 g/mol) and is expected to increase calculated logP by approximately 1.0–1.5 units due to the strong electron-withdrawing and lipophilic nature of the trifluoromethyl group . The non-fluorinated analog exhibits very low aqueous solubility of 0.25 g/L at 25 °C, and while the CF₃ analog is also expected to have low aqueous solubility, its increased lipophilicity alters partitioning behavior in biological membranes and organic solvent extraction procedures .

physicochemical properties lipophilicity solubility trifluoromethyl effect

Antibacterial FtsZ Inhibition: 5-Bromo-4-(4-(trifluoromethyl)phenyl)oxazole Scaffold Retains Activity Against Drug-Resistant MRSA Mutants Where TXA707 Fails

The compound TXA6101 (3-((5-bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)methoxy)-2,6-difluorobenzamide), built on the 5-bromo-4-(4-(trifluoromethyl)phenyl)oxazole scaffold, demonstrates potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and crucially retains full activity against TXA707-resistant FtsZ mutants [1]. Against wild-type MRSA, TXA6101 exhibits an MIC of 0.125 μg/mL, representing an 8-fold improvement in potency over TXA707 (MIC = 1 μg/mL) [1]. Against MRSA isolates expressing the G196S or G193D mutant FtsZ proteins that confer resistance to TXA707 (MIC >64 μg/mL for both mutants), TXA6101 maintains an MIC of 1 μg/mL—a >64-fold superiority over TXA707 [2]. The crystal structure (PDB 6KVP, resolution 1.40 Å) reveals that the bromo group on the oxazole ring of TXA6101 interacts with a hydrophobic pocket formed by Leu261, Asn263, Thr309, and Ile311, while the CF₃-phenyl ring forms contacts with the Cβ atom of Ser196 in the G196S mutant, enabling the compound to overcome steric clash that inactivates TXA707 [3].

FtsZ inhibitor MRSA antibiotic resistance TXA6101 oxazole-benzamide

Suzuki Coupling Utility: Bromooxazole Building Blocks Enable Biphenyl Oxazole Libraries Yielding Sub-Micromolar NPP1/NPP3 Inhibitors

2-Bromo-5-aryloxazole building blocks, including those bearing the 4-CF₃-phenyl substituent, serve as critical Suzuki–Miyaura coupling partners for the construction of biphenyl oxazole libraries. Ahmad et al. (2020) synthesized 17 biphenyl oxazole derivatives (3a–3q) via Suzuki coupling of bromophenyloxazole precursors with diverse boronic acids, achieving yields of 57–93% under mild conditions (wet toluene) [1]. From this library, compound 3n (selective NPP1 inhibitor, IC₅₀ = 0.15 μM) and compound 3f (most potent NPP3 inhibitor, IC₅₀ = 0.17 μM) were identified, with selectivity confirmed at 100 μM screening concentrations [1]. The 2-bromo substitution pattern enables C2-arylation to generate the biaryl linkage; the 4-CF₃-phenyl group at C5 provides electron-deficient character that can be exploited for tuning inhibitor potency. In contrast, non-brominated oxazoles cannot undergo this cross-coupling, and non-CF₃ analogs lack the electron-withdrawing modulation of the oxazole ring electronics that influences inhibitor–target interactions [2].

NPP1 inhibitor NPP3 inhibitor biphenyl oxazole Suzuki–Miyaura coupling ectonucleotidase

TRPV1 Antagonist Pharmacophore: 2-Aminooxazole Derivatives from the 5-(4-CF₃-Phenyl)oxazole Scaffold Achieve Nanomolar Potency

The 5-(4-(trifluoromethyl)phenyl)oxazole scaffold, accessible via nucleophilic displacement of the bromine at C2 of the target compound, is the core of a series of potent TRPV1 receptor antagonists. The compound N1-{5-[4-(trifluoromethyl)phenyl]oxazol-2-yl}-5,6,7,8-tetrahydronaphthalene-1,7-diamine (CHEMBL1173157) exhibits an IC₅₀ of 327 nM against human recombinant TRPV1 expressed in human 1321 cells, assessed by inhibition of capsaicin-induced intracellular calcium flux [1]. A related clinical candidate, A-995662 [(R)-8-(4-methyl-5-(4-(trifluoromethyl)phenyl)oxazol-2-ylamino)-1,2,3,4-tetrahydronaphthalen-2-ol], demonstrates analgesic efficacy in the rat monoiodoacetate-induced osteoarthritis pain model with repeated dosing resulting in increased in vivo potency and prolonged duration of action [2]. The 2-amino substitution pattern is generated from 2-bromo precursors, and the 4-CF₃-phenyl group at C5 is critical for potency; the corresponding 5-phenyl (non-CF₃) analog showed substantially reduced TRPV1 binding affinity in the same series [2].

TRPV1 antagonist pain 2-aminooxazole capsaicin receptor

HCV Entry Inhibition: Aryloxazole Scaffold Delivers Sub-100 nM EC₅₀ and Synergistic Activity with Standard-of-Care DAAs

The aryloxazole class, encompassing compounds derived from bromooxazole building blocks including those with 4-CF₃-phenyl substitution, has produced hepatitis C virus (HCV) entry inhibitors with a mechanism distinct from all approved direct-acting antivirals (DAAs). He et al. (2017) reported several aryloxazole compounds with EC₅₀ values below 100 nM in cell-based HCV infectivity assays [1]. Lead compound 7ii exhibited an EC₅₀ of 0.013 μM with a selectivity index (CC₅₀/EC₅₀) of 244 [1]. In vivo pharmacokinetic studies of 7ii at 0.1 mg/kg in mice demonstrated high liver distribution with liver concentrations exceeding 100-fold of its in vitro EC₅₀ value and maintained at least 7-fold above EC₅₀ throughout 168 hours post-administration, with a long half-life and no detectable hepatotoxicity [1]. Crucially, 7ii showed synergistic effects (combination index <0.9) with ribavirin, sofosbuvir, telaprevir, daclatasvir, cyclosporin A, and boceprevir, supporting its potential for combination therapy regimens that current DAAs cannot address due to their exclusive focus on viral replication proteins [1].

HCV entry inhibitor aryloxazole antiviral synergy pharmacokinetics

Best Research and Industrial Application Scenarios for 2-Bromo-5-(4-(trifluoromethyl)phenyl)oxazole


Medicinal Chemistry: Synthesis of 2-Arylaminooxazole TRPV1 Antagonists for Pain Indications

Use the target compound as the starting material for nucleophilic aromatic substitution at C2 with primary or secondary amines to generate 2-amino-5-(4-(trifluoromethyl)phenyl)oxazole derivatives. As demonstrated by the TRPV1 antagonist series with IC₅₀ values as low as 327 nM (and 4 nM for optimized leads such as A-995662), the 5-(4-CF₃-phenyl)oxazole core provides a validated pharmacophore for capsaicin receptor antagonism [1][2]. The 2-bromo leaving group enables rapid diversification of the C2 position to explore structure–activity relationships for potency, selectivity over other TRP channels, and oral bioavailability. This strategy is not accessible with the non-brominated analog 5-(4-(trifluoromethyl)phenyl)oxazole, which lacks the synthetic handle for direct C2 amination.

Antibacterial Drug Discovery: Construction of FtsZ Inhibitor Libraries via Suzuki Coupling at C2

Employ the target compound in Suzuki–Miyaura cross-coupling reactions to introduce diverse aryl or heteroaryl groups at the oxazole C2 position, generating libraries of 2-aryl-5-(4-(trifluoromethyl)phenyl)oxazoles. While the FtsZ inhibitor TXA6101 uses the 5-bromo regioisomer, the target compound's C2-bromo pattern provides access to constitutionally isomeric libraries that may engage FtsZ or other bacterial division targets through distinct binding modes [3]. The 4-CF₃-phenyl group at C5 is essential for hydrophobic pocket interactions observed in the TXA6101–FtsZ co-crystal structure (PDB 6KVP, resolution 1.40 Å), where the CF₃-phenyl ring forms contacts with residues Leu261, Asn263, Thr309, and Ile311 [3][4].

Chemical Biology: Synthesis of Biphenyl Oxazole Probes for NPP1/NPP3 Ectonucleotidase Studies

Use the target compound as the bromooxazole partner in Suzuki–Miyaura cross-coupling with boronic acids bearing diverse functional groups (e.g., fluorescent tags, affinity handles) to generate biphenyl oxazole chemical probes. The methodology reported by Ahmad et al. (2020) achieves coupling yields of 57–93% under mild conditions and has produced inhibitors with IC₅₀ values of 0.15 μM (NPP1) and 0.17 μM (NPP3) [5]. The 2-bromo substituent is the essential reactive handle; the non-brominated or non-CF₃ analog cannot participate in this coupling, precluding access to the biphenyl oxazole chemotype that has demonstrated sub-micromolar potency and enzyme selectivity.

Antiviral Research: Exploration of HCV Entry Inhibitor Chemical Space via Oxazole C2 Diversification

Employ the target compound to prepare 2-substituted oxazole derivatives for screening against HCV entry, a mechanism orthogonal to all approved DAAs that target viral replication proteins (NS3/4A, NS5B, NS5A). Lead aryloxazole 7ii achieved an EC₅₀ of 13 nM with a selectivity index of 244, liver exposure exceeding 100-fold of EC₅₀, and demonstrated synergy with six standard-of-care DAAs including sofosbuvir and daclatasvir [6]. The bromine at C2 of the target compound serves as the synthetic entry point for installing the 2-aminoethylpiperidine or related motifs that are critical for entry inhibition activity, making this building block indispensable for preclinical HCV entry inhibitor development.

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